Dopamine Hydrochloride

Description

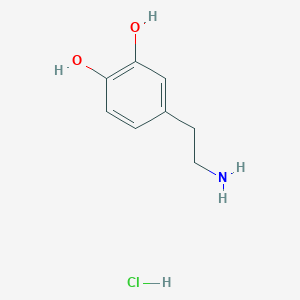

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(2-aminoethyl)benzene-1,2-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2.ClH/c9-4-3-6-1-2-7(10)8(11)5-6;/h1-2,5,10-11H,3-4,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTENFNNZBMHDDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCN)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1200398-97-5, 51-61-6 (Parent) | |

| Record name | 1,2-Benzenediol, 4-(2-aminoethyl)-, hydrochloride (1:1), homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1200398-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dopamine hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000062317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7020550 | |

| Record name | Dopamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62-31-7 | |

| Record name | Dopamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dopamine hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000062317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dopamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756749 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dopamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169105 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenediol, 4-(2-aminoethyl)-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dopamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dopamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.480 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOPAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7L3E358N9L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Genesis of a Neurotransmitter: An In-depth History of the Discovery and Synthesis of Dopamine Hydrochloride

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Dopamine (B1211576), a molecule pivotal to our understanding of movement, reward, and a spectrum of neurological and psychiatric disorders, has a rich history rooted in early 20th-century chemical synthesis and brought to the forefront of neuroscience through a series of groundbreaking discoveries in the mid-century. This technical guide provides a comprehensive overview of the seminal moments in the history of dopamine, from its first chemical synthesis to its identification in the brain and its establishment as a critical neurotransmitter. We will delve into the experimental methodologies that underpinned these discoveries and chart the development of dopamine hydrochloride as a pharmaceutical agent. This paper aims to serve as a detailed resource, providing not only the historical narrative but also the technical specifics of the foundational experiments that have shaped modern neuropharmacology.

The Dawn of Dopamine: First Chemical Synthesis (1910)

The story of dopamine begins not in a biological context, but in a chemical laboratory. In 1910, George Barger and James Ewens at the Wellcome Laboratories in London accomplished the first chemical synthesis of 3,4-dihydroxyphenylethylamine, the compound we now know as dopamine.[1][2][3] At the time, its biological significance was not understood, and it was initially regarded as a potential sympathomimetic amine, similar in structure to adrenaline.[4]

Experimental Protocol: The Barger and Ewens Synthesis

-

Starting Material: Vanillin (4-hydroxy-3-methoxybenzaldehyde).

-

Step 1: Condensation. Vanillin is condensed with nitromethane (B149229) in the presence of a base to form 4-hydroxy-3-methoxyphenyl-2-nitroethene.

-

Step 2: Reduction. The nitro group is then reduced to an amine. This was often achieved using reducing agents like sodium amalgam or catalytic hydrogenation, which were available at the time. This step would yield 4-hydroxy-3-methoxyphenylethylamine.

-

Step 3: Demethylation. The final step would involve the demethylation of the methoxy (B1213986) group to a hydroxyl group, yielding 3,4-dihydroxyphenylethylamine (dopamine). This could have been achieved by heating with a strong acid like hydroiodic acid.

Unveiling Dopamine in the Brain: The Mid-20th Century Discoveries

For several decades after its synthesis, dopamine remained a chemical curiosity. Its journey into the realm of neuroscience began in the 1950s with the pioneering work of several key researchers who independently and sequentially unveiled its presence and function in the brain.

The First Glimpse: Kathleen Montagu's Discovery (1957)

In 1957, Kathleen Montagu, working at Runwell Hospital in the UK, was the first to identify dopamine in the human brain.[2][5] This was a landmark discovery that shifted the perception of dopamine from a mere precursor of noradrenaline to a compound with its own potential significance in the central nervous system.

Montagu utilized the technique of paper chromatography to separate and identify catecholamines in brain tissue extracts. The general protocol would have involved the following steps:

-

Tissue Extraction: Brain tissue was homogenized and extracted with a solvent (e.g., acidified butanol) to isolate the catecholamines.

-

Chromatography: The extract was spotted onto a strip of filter paper (e.g., Whatman No. 1). The paper was then placed in a sealed tank containing a solvent system that would travel up the paper by capillary action. A common solvent system for separating catecholamines was a mixture of butanol, acetic acid, and water.

-

Separation: As the solvent moved up the paper, it carried the different catecholamines at different rates, leading to their separation based on their polarity and solubility in the solvent.

-

Visualization: After the chromatogram was developed, the paper was dried and sprayed with a reagent that would react with the catecholamines to produce colored spots. A common visualization agent was a solution of potassium ferricyanide, which would oxidize the catecholamines to form colored adrenochromes.

-

Identification: The position of the unknown spots was compared to the positions of known standards of adrenaline, noradrenaline, and dopamine run on the same chromatogram. The retention factor (Rf value) for the dopamine spot would have been used for its identification.

Establishing a Role: Arvid Carlsson and the Neurotransmitter Hypothesis (late 1950s)

Building on Montagu's discovery, the Swedish pharmacologist Arvid Carlsson, who would later be awarded the Nobel Prize for his work, conducted a series of elegant experiments that established dopamine as a neurotransmitter with a crucial role in motor control.[6][7][8]

A key to Carlsson's research was the development of a sensitive method to quantify dopamine in brain tissue. He and his colleague Bertil Waldeck developed a spectrofluorometric assay.[9] The protocol involved:

-

Tissue Preparation: Brain tissue was homogenized in an acidic solution (e.g., perchloric acid) to extract and stabilize the catecholamines.

-

Purification: The extract was passed through a cation exchange column to separate dopamine from other substances.

-

Fluorophore Formation: The purified dopamine was then oxidized (e.g., with iodine) and treated with a strong base and a stabilizing agent (e.g., sulfite) to form a highly fluorescent derivative.

-

Measurement: The intensity of the fluorescence was measured using a spectrophotofluorometer at specific excitation and emission wavelengths for the dopamine derivative. The fluorescence intensity was proportional to the concentration of dopamine in the sample.

Carlsson's most famous experiment involved the use of the drug reserpine (B192253), which was known to deplete monoamines from the brain.[10][11][12]

-

Animal Model: Rabbits were used as the experimental animals.

-

Induction of Akinesia: Rabbits were administered reserpine, which led to a state of profound akinesia (inability to initiate movement), mimicking some of the symptoms of Parkinson's disease.[12]

-

Biochemical Analysis: Using their spectrofluorometric assay, Carlsson's team demonstrated that reserpine treatment caused a significant depletion of dopamine in the brains of these animals.

-

Reversal of Symptoms: The akinetic rabbits were then treated with L-DOPA (levodopa), the metabolic precursor to dopamine. This resulted in a dramatic reversal of the motor deficits, with the rabbits regaining their ability to move normally.[10][11]

-

Control Experiments: To demonstrate specificity, they showed that treatment with 5-hydroxytryptophan (B29612) (the precursor to serotonin) did not reverse the reserpine-induced akinesia.[13]

This experiment provided strong evidence that dopamine was essential for motor function and that its depletion led to parkinsonian-like symptoms.

The Clinical Connection: Dopamine and Parkinson's Disease

The link between Carlsson's findings in rabbits and human disease was solidified by the work of Oleh Hornykiewicz in Vienna.

The Dopamine Deficiency in Parkinson's Disease (1960)

In 1960, Hornykiewicz and his colleague Herbert Ehringer analyzed the brains of deceased Parkinson's disease patients and made a groundbreaking discovery: a severe depletion of dopamine in the basal ganglia, particularly in the caudate nucleus and putamen.[1][11][14][15]

Hornykiewicz adapted existing methods to measure dopamine in human post-mortem brain tissue. The general protocol was as follows:

-

Sample Collection: Brain tissue from the caudate nucleus and putamen was obtained from deceased individuals with and without Parkinson's disease.

-

Tissue Extraction: The tissue was homogenized in an acidic medium to extract the catecholamines.

-

Purification: The extracts were purified using an ion-exchange chromatography column to isolate dopamine.

-

Quantification: The amount of dopamine was then determined using a colorimetric method. This involved a chemical reaction that produced a colored product, the intensity of which was measured with a spectrophotometer and was proportional to the dopamine concentration.

Quantitative Data: Dopamine Levels in the Human Striatum

The findings of Ehringer and Hornykiewicz provided the first quantitative evidence of the profound dopamine loss in Parkinson's disease.

| Brain Region | Control Subjects (µg/g tissue) | Parkinson's Disease Patients (µg/g tissue) |

| Caudate Nucleus | 2.62 ± 0.41 | 0.34 ± 0.12 |

| Putamen | 3.48 ± 0.53 | 0.12 ± 0.05 |

| Data adapted from Ehringer and Hornykiewicz (1960). |

From Precursor to Prescription: The Development of L-DOPA Therapy and Dopamine Hydrochloride

The discovery of dopamine deficiency in Parkinson's disease provided a clear therapeutic target: replenishing the brain's dopamine levels.

The Advent of L-DOPA Treatment

Since dopamine itself cannot cross the blood-brain barrier, its precursor, L-DOPA, which can, became the focus of therapeutic efforts. Early trials in the 1960s showed promise, but it was the work of George Cotzias in 1967 that established the efficacy of high-dose oral L-DOPA in dramatically improving the motor symptoms of Parkinson's disease.[16][17][18] This remains the gold standard treatment for the disease to this day.[4][19]

Dopamine Hydrochloride: The Pharmaceutical Formulation

While L-DOPA is used to treat the central dopamine deficiency in Parkinson's disease, dopamine itself is used as a medication in acute care settings, primarily for its effects on the cardiovascular system. For pharmaceutical use, dopamine is formulated as dopamine hydrochloride.[4][20][21]

The use of the hydrochloride salt of dopamine offers several advantages over the free base form:

-

Increased Stability: Dopamine is prone to oxidation, especially in solution. The hydrochloride salt is more stable and less susceptible to degradation.[4][20]

-

Enhanced Solubility: Dopamine hydrochloride is highly soluble in water, which is essential for its preparation as an intravenous solution for medical use.[4][20][21]

Dopamine hydrochloride was first approved for medical use in the United States in 1974.[17][22] It is used to treat conditions such as severe low blood pressure and certain types of shock.[3]

A typical formulation for dopamine hydrochloride injection includes:

-

Active Ingredient: Dopamine hydrochloride.

-

Vehicle: Water for injection.

-

Antioxidant: Sodium metabisulfite (B1197395) to prevent oxidation.

-

Buffer: Citric acid and sodium citrate (B86180) to maintain an acidic pH (typically 3.3-4.3) for stability.[23][24]

-

Inert Gas: The solution is often sparged with an inert gas like carbon dioxide or nitrogen during manufacturing to remove oxygen and further enhance stability.[23][25]

Visualizing the Pathways

To better understand the relationships and processes described, the following diagrams are provided in the DOT language for Graphviz.

Biological Synthesis of Dopamine

Caption: The enzymatic conversion of L-Tyrosine to Dopamine.

Carlsson's Reserpine Experiment Workflow

Caption: Logical flow of Arvid Carlsson's reserpine experiment.

Conclusion

The journey of dopamine hydrochloride from a laboratory synthesis to a vital neurotransmitter and therapeutic agent is a testament to the cumulative nature of scientific discovery. The foundational work of Barger and Ewens, Montagu, Carlsson, and Hornykiewicz, each building upon the last, transformed our understanding of brain function and laid the groundwork for the development of treatments for devastating neurological disorders like Parkinson's disease. The detailed experimental protocols behind these discoveries highlight the ingenuity and rigor required to unravel the complexities of the nervous system. The subsequent development of dopamine hydrochloride as a stable and soluble pharmaceutical product demonstrates the critical interplay between basic science and clinical application. This historical and technical overview serves to inform and inspire current and future generations of researchers in the ongoing quest to understand and treat disorders of the brain.

References

- 1. Frontiers | Noradrenaline and Parkinson's Disease [frontiersin.org]

- 2. Dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dopamine (medication) - Wikipedia [en.wikipedia.org]

- 4. Dopamine - Wikipedia [en.wikipedia.org]

- 5. Distribution of noradrenaline and dopamine (3-hydroxytyramine) in the human brain and their behavior in diseases of the extrapyramidal system. | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. Distribution of catechol-O-methyltransferase enzyme in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A fluorimetric method for the determination of dopamine (3-hydroxytyramine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dopamine hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 11. Oleh Hornykiewicz, a giant in the understanding and treatment of Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Seasonal changes of the catechol compounds present in rat tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scienceofparkinsons.com [scienceofparkinsons.com]

- 14. researchgate.net [researchgate.net]

- 15. Depletion of dopamine in Parkinson's disease and relevant therapeutic options: A review of the literature - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Modification of Parkinsonism--chronic treatment with L-dopa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

- 18. [Distribution of noradrenaline and dopamine (3-hydroxytyramine) in the human brain and their behavior in diseases of the extrapyramidal system] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Some catechol compounds other than noradrenaline and adrenaline in brains - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The fluorometric assay of catecholamines and related compounds: improvements and extensions to the hydroxyindole technique. | Semantic Scholar [semanticscholar.org]

- 21. Modification of Parkinsonism--chronic treatment with L-dopa. | Semantic Scholar [semanticscholar.org]

- 22. Metabolite of the month – Dopamine - biocrates life sciences gmbh [biocrates.com]

- 23. CN101953782A - Production method for dopamine hydrochloride injection - Google Patents [patents.google.com]

- 24. drugs.com [drugs.com]

- 25. CN105982852A - Dopamine hydrochloride injection and preparation method thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the Mechanism of Action of Dopamine Hydrochloride on D1-D5 Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of dopamine (B1211576) hydrochloride at the five dopamine receptor subtypes: D1, D2, D3, D4, and D5. The document details the quantitative pharmacology, signaling pathways, and experimental methodologies relevant to the study of these interactions, tailored for professionals in neuroscience research and drug development.

Introduction to Dopamine Receptors

Dopamine receptors are a class of G protein-coupled receptors (GPCRs) that are central to numerous physiological processes in the central nervous system (CNS), including motor control, motivation, reward, cognition, and neuroendocrine function.[1] Dysregulation of the dopaminergic system is implicated in a variety of neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and addiction. There are five distinct dopamine receptor subtypes, classified into two main families based on their genetic, structural, and pharmacological properties: the D1-like family (D1 and D5 receptors) and the D2-like family (D2, D3, and D4 receptors).[2][3] Dopamine hydrochloride, the hydrochloride salt of dopamine, serves as the primary endogenous agonist for all five receptor subtypes.[4]

Quantitative Pharmacology of Dopamine Hydrochloride

The interaction of dopamine with its receptors is characterized by specific binding affinities (Ki), functional potencies (EC50), and maximal efficacies (Emax). These parameters are crucial for understanding the physiological and pathological roles of dopamine signaling. The following tables summarize the available quantitative data for dopamine hydrochloride at each human dopamine receptor subtype. It is important to note that these values can vary depending on the experimental system (e.g., cell line, tissue preparation) and assay conditions.

Table 1: Binding Affinities (Ki) of Dopamine for Human Dopamine Receptors (D1-D5)

| Receptor Subtype | Ki (nM) | Radioligand | Cell Line/Tissue | Reference |

| D1 | ~200 - 3500 | [³H]SCH 23390 | Rat Striatum / CHO Cells | [5] |

| D2 | ~10 - 140 | [³H]Raclopride | CHO Cells | [5] |

| D3 | ~20 | [³H]Spiperone | Not Specified | [6] |

| D4 | ~4.1 - 28 | Not Specified | Not Specified | [6] |

| D5 | 10-fold higher affinity than D1 | Not Specified | Not Specified | [7] |

Table 2: Functional Potencies (EC50) and Efficacies (Emax) of Dopamine at Human Dopamine Receptors (D1-D5)

| Receptor Subtype | Functional Assay | EC50 (nM) | Emax (% of maximal response) | Cell Line | Reference |

| D1 | cAMP Accumulation | 122 | Not Specified | DRD1 Nomad Cell Line | [8] |

| D2 | cAMP Inhibition | 2760 | Not Specified | DRD2 Nomad Cell Line | [9] |

| D3 | cAMP Inhibition | Not Specified | Not Specified | Not Specified | |

| D4 | cAMP Inhibition | Not Specified | Not Specified | Not Specified | |

| D5 | cAMP Accumulation | Not Specified | Not Specified | Not Specified |

Signaling Pathways of Dopamine Receptors

Dopamine receptors transduce signals across the cell membrane, initiating a cascade of intracellular events that ultimately modulate neuronal function. The signaling pathways are distinct for the D1-like and D2-like receptor families.

D1-Like Receptor Signaling (D1 and D5)

The canonical signaling pathway for D1-like receptors involves the activation of the Gαs/olf subunit of a heterotrimeric G protein.[10] This leads to the stimulation of adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP).[2] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates numerous downstream targets, including transcription factors like CREB (cAMP response element-binding protein) and the phosphoprotein DARPP-32 (dopamine- and cAMP-regulated phosphoprotein, 32 kDa).[] Phosphorylated DARPP-32 inhibits protein phosphatase 1 (PP1), leading to an amplification of PKA-mediated phosphorylation events.[]

In addition to the canonical Gs-cAMP pathway, D1-like receptors can also signal through G protein-independent mechanisms and couple to other G proteins. For instance, D1 and D5 receptors have been shown to activate Phospholipase C (PLC) in some cellular contexts, leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and subsequent mobilization of intracellular calcium and activation of Protein Kinase C (PKC).[12][13] Furthermore, D1 receptor signaling can involve β-arrestin recruitment, which can mediate receptor desensitization and internalization, as well as initiate G protein-independent signaling cascades, such as the activation of the ERK1/2 (extracellular signal-regulated kinase) pathway.[14]

Figure 1: Signaling pathways of D1-like dopamine receptors.

D2-Like Receptor Signaling (D2, D3, and D4)

The primary signaling mechanism of D2-like receptors is through the coupling to the Gαi/o subunit of heterotrimeric G proteins.[10] Activation of Gαi/o leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels and subsequent reduction in PKA activity.[2]

Beyond cAMP inhibition, the βγ subunits released from the activated Gαi/o can directly modulate the activity of various effector proteins, including G protein-coupled inwardly-rectifying potassium (GIRK) channels and voltage-gated calcium channels.[14] D2-like receptors can also signal through G protein-independent pathways involving β-arrestin. Upon agonist binding, the receptor is phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin.[15] This interaction not only desensitizes the receptor to further G protein activation but also initiates signaling cascades, such as the activation of the Akt/GSK3β pathway and the ERK/MAPK pathway.[4][] The D4 receptor, in particular, has been shown to activate ERK through a mechanism dependent on the transactivation of the PDGFβ receptor.[16][17] The D3 receptor can also modulate MAPK activity and influence ion channel function.[14]

Figure 2: Signaling pathways of D2-like dopamine receptors.

Detailed Experimental Protocols

The characterization of dopamine receptor pharmacology relies on a variety of in vitro assays. The following sections provide detailed methodologies for key experiments.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of dopamine hydrochloride for a specific dopamine receptor subtype.

Principle: This competitive binding assay measures the ability of unlabeled dopamine hydrochloride to displace a radiolabeled ligand with known high affinity and specificity for the receptor of interest.

Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the human dopamine receptor subtype of interest (e.g., HEK293 or CHO cells).

-

Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and intact cells.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.

-

-

Assay Procedure:

-

In a 96-well plate, add the following components in a final volume of 250 µL:

-

Total Binding: Membrane preparation, a fixed concentration of the appropriate radioligand (e.g., [³H]SCH 23390 for D1/D5, [³H]spiperone for D2/D3/D4) near its Kd value, and assay buffer.

-

Non-specific Binding: Same as total binding, but with the addition of a high concentration of a non-radiolabeled antagonist (e.g., 10 µM haloperidol) to saturate all specific binding sites.

-

Competition Binding: Membrane preparation, the fixed concentration of radioligand, and varying concentrations of unlabeled dopamine hydrochloride.

-

-

Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters (pre-soaked in polyethyleneimine to reduce non-specific binding).

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of dopamine hydrochloride by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the dopamine hydrochloride concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of dopamine hydrochloride that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[18]

-

References

- 1. mdpi.com [mdpi.com]

- 2. Estimation of Dopamine D1 Receptor Agonist Binding Kinetics Using Time-Resolved Functional Assays: Relation to Agonist-Induced Receptor Internalization by Investigational Antiparkinsonian Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Affinity of neuroleptics for D1 receptor of human brain striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biased G Protein-Independent Signaling of Dopamine D1-D3 Receptor Heteromers in the Nucleus Accumbens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia [frontiersin.org]

- 7. ClinPGx [clinpgx.org]

- 8. Handbook of Experimental Pharmacology [bookswagon.com]

- 9. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 10. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]

- 15. G protein-coupled receptor kinase regulates dopamine D3 receptor signaling by modulating the stability of a receptor-filamin-beta-arrestin complex. A case of autoreceptor regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. D(4) dopamine receptor differentially regulates Akt/nuclear factor-kappa b and extracellular signal-regulated kinase pathways in D(4)MN9D cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Biased signaling agonist of dopamine D3 receptor induces receptor internalization independent of β-arrestin recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Intracellular Signaling Cascades Activated by Dopamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dopamine (B1211576), a catecholamine neurotransmitter, is a pivotal regulator of numerous physiological processes within the central nervous system and periphery, including motor control, motivation, reward, and cognition.[1][2] Its hydrochloride salt, dopamine hydrochloride, is the formulation commonly utilized in clinical and research settings.[3][4] Dopamine exerts its effects by binding to and activating a family of G protein-coupled receptors (GPCRs), categorized into two main subfamilies: the D1-like (D1 and D5) and the D2-like (D2, D3, and D4) receptors.[5][6] Activation of these receptors by dopamine hydrochloride initiates a complex network of intracellular signaling cascades, leading to diverse and cell-type-specific physiological responses.[4] This technical guide provides a comprehensive overview of these signaling pathways, detailed experimental protocols for their investigation, and a summary of quantitative data to facilitate research and drug development efforts targeting the dopaminergic system.

Core Dopaminergic Signaling Pathways

The intracellular signaling cascades triggered by dopamine hydrochloride are primarily dictated by the subtype of dopamine receptor activated and its coupling to specific heterotrimeric G proteins.[5] Beyond the canonical G protein-mediated pathways, dopamine receptors also engage in G protein-independent signaling, most notably through β-arrestin scaffolding.[7][8]

D1-like Receptor Signaling: The Gs/cAMP/PKA Pathway

D1-like receptors (D1 and D5) are predominantly coupled to the stimulatory G protein, Gαs/olf.[9][10] Upon activation by dopamine hydrochloride, Gαs/olf stimulates the activity of adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP to the second messenger cyclic AMP (cAMP).[9][11] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[9][12] PKA, in turn, phosphorylates a multitude of downstream protein targets, thereby modulating their activity.[12][13]

A key substrate of PKA in dopaminergic signaling is the "dopamine- and cAMP-regulated phosphoprotein, 32 kDa" (DARPP-32).[1][14] When phosphorylated by PKA at threonine 34 (Thr34), DARPP-32 becomes a potent inhibitor of protein phosphatase 1 (PP1).[2] The inhibition of PP1 leads to an increased phosphorylation state and activity of numerous downstream effectors, amplifying the initial dopamine signal.[1]

Furthermore, PKA can translocate to the nucleus and phosphorylate the cAMP response element-binding protein (CREB) at serine 133.[12][15] Phosphorylated CREB recruits transcriptional coactivators, leading to the regulation of gene expression for proteins involved in synaptic plasticity, neuronal survival, and other long-term cellular adaptations.[15][16]

D2-like Receptor Signaling: The Gi/o Inhibitory Pathway

In contrast to D1-like receptors, D2-like receptors (D2, D3, and D4) are primarily coupled to the inhibitory G protein, Gαi/o.[5][6] Activation of D2-like receptors by dopamine hydrochloride leads to the inhibition of adenylyl cyclase activity, resulting in a decrease in intracellular cAMP levels and a subsequent reduction in PKA activity.[5][9]

The Gβγ subunits released upon Gαi/o activation also play a significant signaling role. They can directly modulate the activity of various effector proteins, including G protein-coupled inwardly-rectifying potassium (GIRK) channels and voltage-gated calcium channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.[17]

G Protein-Independent Signaling: The β-Arrestin Pathway

Both D1-like and D2-like receptors can signal through pathways independent of G protein activation, primarily mediated by β-arrestins (β-arrestin 1 and 2).[4][7][8] Following agonist binding and receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor.[7][10] This recruitment serves two purposes: it desensitizes the G protein-mediated signaling and initiates a second wave of signaling by acting as a scaffold for various signaling proteins.[7][15]

For both D1 and D2 receptors, β-arrestin can scaffold components of the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation and activation of extracellular signal-regulated kinase (ERK).[8][15] Activated ERK can then translocate to the nucleus to regulate gene expression.[18] Additionally, for D2 receptors, β-arrestin2 can form a signaling complex with Akt and protein phosphatase 2A (PP2A), which regulates the activity of glycogen (B147801) synthase kinase 3 (GSK3).[8][19]

D1-D2 Receptor Heteromer Signaling

Emerging evidence indicates that D1 and D2 receptors can form heterodimeric complexes, leading to a unique signaling pathway distinct from that of either receptor alone.[20] Activation of the D1-D2 receptor heteromer by dopamine has been shown to couple to Gαq, leading to the activation of phospholipase C (PLC).[20][21] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to the activation of calcium/calmodulin-dependent protein kinase II (CaMKII).[20]

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the interaction of dopamine with its receptors and the subsequent signaling events.

| Receptor Subtype | Binding Affinity (Ki) for Dopamine | Reference Cell Line/Tissue | Reference |

| D1 | 111 nM | Not Specified | [13] |

| D2 | 1.1 - 16 nM | HEK293, Not Specified | [4][17] |

| D3 | 0.5 nM | Not Specified | [22] |

| D4 | 5.1 nM | Not Specified | [22] |

| D5 | 0.3 nM (for D1-like antagonist) | Not Specified | [13] |

| Receptor Subtype | Functional Assay | Potency (EC50/IC50) of Dopamine | Efficacy | Cell Line | Reference |

| D1 | cAMP Accumulation | 29.4 nM | Agonist | CHO-K1 | [20] |

| D2 | cAMP Inhibition | 2.76 µM | Agonist | DRD2 Nomad Cell Line | [1] |

| D2 | [35S]GTPγS Binding | 183 - 227 nM | Agonist | CHO | [23] |

| D2 | β-arrestin Recruitment (BRET) | 49 nM | Full Agonist | HEK293 | [24] |

Mandatory Visualizations

Caption: D1-like receptor signaling pathways.

Caption: D2-like receptor signaling pathways.

Caption: D1-D2 receptor heteromer signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the intracellular signaling cascades activated by dopamine hydrochloride.

Protocol 1: D1-like Receptor-Mediated cAMP Accumulation Assay (TR-FRET)

This protocol describes a method to quantify the increase in intracellular cAMP levels following D1-like receptor activation using a competitive immunoassay based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Materials:

-

CHO-K1 or HEK293 cells stably expressing the human D1 dopamine receptor.

-

Culture Medium (e.g., Ham's F-12K or DMEM with 10% FBS).

-

Stimulation Buffer (e.g., HBSS with 0.1% BSA, pH 7.4).

-

Dopamine hydrochloride (agonist).

-

Test compounds (potential antagonists).

-

TR-FRET cAMP assay kit.

-

384-well microplates.

-

Plate reader capable of TR-FRET.

Procedure:

-

Cell Preparation: Culture cells to 80-90% confluency. Harvest and resuspend cells in Stimulation Buffer to the desired density (e.g., 0.5 x 10^6 cells/mL).[9]

-

Compound Addition: Add test compounds or vehicle to the wells of the 384-well plate.

-

Agonist Stimulation: Add dopamine hydrochloride to the wells at various concentrations to generate a dose-response curve. For antagonist studies, add a fixed concentration of dopamine hydrochloride (typically EC80).[9]

-

Incubation: Incubate the plate for 15-30 minutes at 37°C.[3]

-

cAMP Detection: Add the TR-FRET reagents (a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog) to the wells according to the kit manufacturer's instructions.

-

Incubation: Incubate for 60 minutes at room temperature, protected from light.

-

Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 620 nm.

-

Data Analysis: Calculate the 665/620 nm ratio and normalize the data. For agonist dose-response curves, plot the normalized signal against the log of the dopamine hydrochloride concentration and fit to a sigmoidal dose-response curve to determine the EC50.

Caption: Workflow for a TR-FRET cAMP accumulation assay.

Protocol 2: D2-like Receptor-Mediated cAMP Inhibition Assay

This protocol measures the ability of dopamine hydrochloride to inhibit forskolin-stimulated cAMP production in cells expressing D2-like receptors.

Materials:

-

HEK293 or CHO cells stably expressing the human D2 dopamine receptor.

-

Assay Medium (e.g., serum-free medium or HBSS).

-

Forskolin (B1673556) (adenylyl cyclase activator).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX).

-

Dopamine hydrochloride.

-

cAMP detection kit (e.g., TR-FRET, ELISA, or other).

-

96- or 384-well microplates.

Procedure:

-

Cell Plating: Seed cells into the microplate and grow to confluency.

-

Pre-incubation: Pre-incubate cells with a PDE inhibitor for a short period to prevent cAMP degradation.

-

Compound Addition: Add serial dilutions of dopamine hydrochloride.

-

Forskolin Stimulation: Add a fixed concentration of forskolin to all wells (except basal controls) to stimulate cAMP production.

-

Incubation: Incubate the plate at 37°C for 15-30 minutes.[3]

-

cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using the chosen detection method.

-

Data Analysis: Normalize the data with the forskolin-only wells as 100% and basal as 0%. Plot the percent inhibition against the log concentration of dopamine hydrochloride to determine the IC50.[3]

Protocol 3: β-Arrestin Recruitment Assay (BRET)

This protocol details the measurement of β-arrestin2 recruitment to the D2 receptor upon dopamine hydrochloride stimulation using Bioluminescence Resonance Energy Transfer (BRET).

Materials:

-

HEK293 cells.

-

Expression plasmids for D2 receptor fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin2 fused to a BRET acceptor (e.g., a yellow fluorescent protein, YFP).

-

Transfection reagent.

-

Cell culture and assay buffers.

-

Coelenterazine (B1669285) h (Rluc substrate).

-

96-well white, clear-bottom microplates.

-

Luminometer capable of simultaneous dual-emission detection.

Procedure:

-

Transfection: Co-transfect HEK293 cells with the D2-Rluc and β-arrestin2-YFP plasmids.

-

Cell Plating: Plate the transfected cells into the microplate.

-

Agonist Stimulation: Add dopamine hydrochloride at various concentrations.

-

Substrate Addition: Add coelenterazine h to the wells.

-

BRET Measurement: Immediately measure the luminescence at two wavelengths (e.g., ~475 nm for Rluc and ~530 nm for YFP).

-

Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the log of the agonist concentration to determine the EC50.[24]

Caption: Workflow for a β-arrestin recruitment BRET assay.

Protocol 4: Western Blotting for ERK Phosphorylation

This protocol describes the detection of phosphorylated ERK (p-ERK) as a downstream readout of dopamine receptor activation.

Materials:

-

Cells expressing the dopamine receptor of interest.

-

Serum-free medium.

-

Dopamine hydrochloride.

-

Ice-cold PBS.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF membrane and transfer apparatus.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Cell Culture and Starvation: Culture cells to near confluency and then serum-starve for several hours to reduce basal ERK phosphorylation.

-

Agonist Treatment: Treat the cells with dopamine hydrochloride for 5-10 minutes at 37°C.[18]

-

Cell Lysis: Wash cells with ice-cold PBS and then lyse with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane, apply the chemiluminescent substrate, and capture the signal using an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.[18]

-

Data Analysis: Quantify the band intensities for p-ERK and total ERK. Normalize the p-ERK signal to the total ERK signal.

Conclusion

The intracellular signaling cascades activated by dopamine hydrochloride are multifaceted, involving canonical G protein-dependent pathways that modulate cAMP levels and non-canonical pathways mediated by β-arrestin and receptor heteromerization. A thorough understanding of these intricate signaling networks is crucial for the rational design of novel therapeutics targeting the dopaminergic system for the treatment of a wide range of neurological and psychiatric disorders. The experimental protocols and quantitative data presented in this guide provide a foundational resource for researchers and drug development professionals to further investigate the complex pharmacology of dopamine and to identify novel ligands with desired signaling profiles.

References

- 1. innoprot.com [innoprot.com]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. benchchem.com [benchchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. History-dependent dopamine release increases cAMP levels in most basal amygdala glutamatergic neurons to control learning - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 7. pnas.org [pnas.org]

- 8. Frontiers | Structure-Activity Investigation of a G Protein-Biased Agonist Reveals Molecular Determinants for Biased Signaling of the D2 Dopamine Receptor [frontiersin.org]

- 9. benchchem.com [benchchem.com]

- 10. reddit.com [reddit.com]

- 11. innoprot.com [innoprot.com]

- 12. jneurosci.org [jneurosci.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. jneurosci.org [jneurosci.org]

- 15. Dopamine D1 receptors mediate CREB phosphorylation via phosphorylation of the NMDA receptor at Ser897–NR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The dopamine D1 receptor is expressed and induces CREB phosphorylation and MUC5AC expression in human airway epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 17. dopamine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 18. benchchem.com [benchchem.com]

- 19. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 21. jneurosci.org [jneurosci.org]

- 22. researchgate.net [researchgate.net]

- 23. adooq.com [adooq.com]

- 24. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Receptor Binding Affinity and Kinetics of Dopamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the binding characteristics of dopamine (B1211576) hydrochloride to its respective receptor subtypes. The information presented herein is intended to serve as a core technical resource, offering detailed data, experimental protocols, and visual representations of key biological processes to facilitate advanced research and development in the field of dopaminergic neurotransmission.

Introduction to Dopamine Receptors

Dopamine receptors are a class of G protein-coupled receptors (GPCRs) that are central to numerous physiological processes within the central nervous system, including motor control, motivation, reward, and cognition.[1] Dysregulation of the dopaminergic system is implicated in a variety of neurological and psychiatric disorders such as Parkinson's disease and schizophrenia.[1]

There are five main subtypes of dopamine receptors, which are classified into two families based on their genetic structure and signaling mechanisms:[1][2]

-

D1-like family (D1 and D5 receptors): These receptors are typically coupled to the Gαs/olf G-protein.[3] Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2][4]

-

D2-like family (D2, D3, and D4 receptors): These receptors are coupled to the Gαi/o G-protein.[3] Their activation inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[2][5]

Dopamine hydrochloride, the salt form of dopamine, is the primary endogenous ligand for these receptors and is commonly used in research to study their function.[6] Understanding its binding affinity and kinetics across the different receptor subtypes is crucial for the development of novel therapeutics that target the dopaminergic system.

Quantitative Binding Affinity and Kinetics of Dopamine

The affinity of a ligand for a receptor is typically expressed by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki). A lower value indicates a higher binding affinity. The kinetics of binding are described by the association rate constant (kon) and the dissociation rate constant (koff).

It is generally reported that dopamine exhibits a 10- to 100-fold greater affinity for D2-like receptors compared to D1-like receptors.[7] The following tables summarize the available quantitative data for the binding affinity of dopamine to human dopamine receptor subtypes. It is important to note that absolute values can vary between studies due to differences in experimental conditions, such as tissue preparation and the radioligand used.

Table 1: Binding Affinity (Ki) of Dopamine for Human Dopamine Receptor Subtypes

| Receptor Subtype | Ki (nM) | Notes |

| D1 | 447 - 1659 | Generally lower affinity compared to D2-like receptors.[8][9] |

| D2 | 0.61 - 79,500 | Wide range reported, highly dependent on assay conditions (e.g., use of [3H]spiperone can result in micromolar Ki values for agonists).[8] High affinity binding is well-established. |

| D3 | 0.71 - 1.27 | High affinity, comparable to or slightly higher than for D2 receptors.[8][9] |

| D4 | ~15 | High affinity.[9] |

| D5 | ~15 | High affinity.[9] |

Table 2: Kinetic Parameters (kon and koff) of Dopamine at Dopamine Receptors

Experimental Protocols

The determination of binding affinity and kinetics is primarily achieved through radioligand binding assays and surface plasmon resonance (SPR).

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique to quantify the interaction between a ligand and a receptor.[1]

-

Tissue/Cell Homogenization: Tissues (e.g., human striatum) or cells expressing the dopamine receptor subtype of interest are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[10]

-

Centrifugation: The homogenate undergoes a low-speed centrifugation (e.g., 1,000 x g for 3 minutes) to remove large debris. The resulting supernatant is then subjected to high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the cell membranes.[10]

-

Washing: The membrane pellet is resuspended in fresh buffer and the high-speed centrifugation is repeated to wash the membranes.[10]

-

Storage: The final pellet is resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose) and stored in aliquots at -80°C. Protein concentration is determined using a standard protein assay.[10]

-

Assay Setup: The assay is performed in a 96-well plate. To each well, add:

-

150 µL of the prepared membrane suspension (containing a specific amount of protein, e.g., 3-20 µg for cells or 50-120 µg for tissue).[10]

-

50 µL of a known concentration of a suitable radioligand (e.g., [3H]spiperone for D2-like receptors).[10]

-

50 µL of varying concentrations of unlabeled dopamine hydrochloride (the competitor).

-

For determining non-specific binding, a high concentration of a known antagonist (e.g., haloperidol) is used instead of dopamine hydrochloride in some wells.[1]

-

-

Incubation: The plate is incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) with gentle agitation to allow the binding to reach equilibrium.[10]

-

Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C pre-soaked in 0.3% polyethyleneimine) using a cell harvester. This separates the bound radioligand from the unbound.[10]

-

Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[10]

-

Scintillation Counting: The filters are dried, and scintillation fluid is added. The radioactivity on the filters, which corresponds to the amount of bound radioligand, is then measured using a scintillation counter.[1]

-

Data Analysis: The concentration of dopamine hydrochloride that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of binding kinetics.[11]

-

Sensor Chip Preparation: A sensor chip with a gold surface is activated. The dopamine receptor of interest is then immobilized onto the chip surface.[11]

-

Analyte Injection: A solution containing dopamine hydrochloride (the analyte) at a specific concentration is flowed over the sensor chip surface.[12]

-

Association Phase: As dopamine binds to the immobilized receptors, the refractive index at the surface changes, which is detected by the SPR instrument and recorded as an increase in the response signal. This phase is used to determine the association rate constant (kon).[12]

-

Dissociation Phase: A buffer solution without dopamine hydrochloride is then flowed over the chip, causing the bound dopamine to dissociate from the receptors. The decrease in the response signal over time is monitored to determine the dissociation rate constant (koff).[12]

-

Regeneration: The sensor chip surface is washed with a regeneration solution to remove any remaining bound analyte, preparing it for the next cycle.[12]

-

Data Analysis: The association and dissociation curves are fitted to kinetic models to calculate kon and koff. The equilibrium dissociation constant (Kd) can then be calculated as koff/kon.[13]

Visualizing Dopamine Receptor Signaling and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways of dopamine receptors and a typical experimental workflow for determining binding affinity.

Caption: Dopamine receptor signaling pathways for D1-like and D2-like receptor families.

Caption: Workflow for a radioligand competition binding assay to determine Ki.

Conclusion

This guide has provided a detailed overview of the receptor binding affinity and kinetics of dopamine hydrochloride. The quantitative data, while variable across studies, consistently indicates a higher affinity of dopamine for the D2-like receptor family. The experimental protocols for radioligand binding assays and surface plasmon resonance offer a foundation for researchers to design and execute experiments to further elucidate the binding characteristics of dopamine and other ligands. The visualized signaling pathways and experimental workflow serve to simplify these complex processes. A thorough understanding of these core principles is essential for the continued development of targeted and effective therapies for a range of neurological and psychiatric disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 6. Dopamine - Wikipedia [en.wikipedia.org]

- 7. Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. mdpi.com [mdpi.com]

- 12. nicoyalife.com [nicoyalife.com]

- 13. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

The Dose-Dependent Dance of Dopamine with Adrenergic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dopamine (B1211576) hydrochloride, a catecholamine neurotransmitter and potent inotropic agent, exhibits a remarkable dose-dependent pharmacodynamic profile. Its therapeutic versatility stems from its ability to differentially engage various receptor subtypes, most notably the adrenergic receptors, at varying plasma concentrations. This guide provides an in-depth technical exploration of the core principles governing the dose-dependent effects of dopamine on α- and β-adrenergic receptors, offering quantitative data, detailed experimental methodologies, and visualizations of the underlying signaling pathways.

Receptor Binding Affinity: The Foundation of Dose-Dependence

The differential effects of dopamine are fundamentally rooted in its binding affinity (Ki) for various adrenergic receptor subtypes. At lower concentrations, dopamine preferentially binds to receptors for which it has a higher affinity. As the concentration increases, it begins to occupy receptors with lower affinity, leading to a shift in its physiological effects.

A review of the literature indicates that dopamine binds with similar affinity to α1-, α2-, β1-, and β2-adrenergic receptors.[1] This suggests that the dose-dependent effects are not solely governed by dramatic differences in binding affinity but also by receptor density in specific tissues and the downstream signaling cascades initiated upon activation.

For a quantitative perspective, the binding affinities of dopamine for adrenergic receptors are summarized below. The pKi values, representing the negative logarithm of the Ki value, are provided as found in the literature, with the corresponding Ki values calculated for direct comparison.

| Receptor Subtype | pKi | Ki (nM) |

| α1-Adrenergic | 5.6 | ~2512 |

| α2-Adrenergic | 6.01 | ~977 |

| β1-Adrenergic | 5.0 | 10000 |

| β2-Adrenergic | 4.3 | ~50119 |

| Data sourced from[1] |

Dose-Dependent Hemodynamic Effects of Dopamine Infusion

The clinical administration of dopamine is typically categorized into low, intermediate, and high-dose infusion rates, each associated with the activation of a distinct primary receptor population and a corresponding set of physiological responses.

| Dose Range (mcg/kg/min) | Primary Receptors Activated | Primary Hemodynamic Effects |

| Low (0.5 - 3) | Dopaminergic (D1) | Renal, mesenteric, and cerebral vasodilation, leading to increased renal blood flow and urine output.[2][3] |

| Intermediate (3 - 10) | β1-Adrenergic | Increased myocardial contractility (positive inotropy) and heart rate (positive chronotropy), resulting in increased cardiac output.[2][3][4] |

| High (>10) | α1-Adrenergic | Peripheral vasoconstriction, leading to an increase in systemic vascular resistance (SVR) and blood pressure.[2][3][4] |

While the above table provides a qualitative summary, the following table synthesizes quantitative data from clinical studies to illustrate the impact of different dopamine infusion rates on key hemodynamic parameters. It is important to note that patient responses can exhibit significant variability.

| Dopamine Infusion Rate (mcg/kg/min) | Change in Mean Arterial Pressure (MAP) | Change in Cardiac Output (CO) | Change in Systemic Vascular Resistance (SVR) |

| ~10 | Tended to increase after an initial decrease | Tended to decrease initially, then plateaued | Tended to increase after an initial decrease |

| 0.5 - 15 | Systolic pressure increased from 75 to 100 mmHg | Increased by 35% in patients with coronary artery disease | - |

| Data synthesized from[5][6] |

Signaling Pathways: From Receptor to Cellular Response

The activation of α1- and β1-adrenergic receptors by dopamine initiates distinct intracellular signaling cascades, ultimately leading to the observed physiological effects.

β1-Adrenergic Receptor Signaling

Upon dopamine binding, the β1-adrenergic receptor, a Gs protein-coupled receptor (GPCR), activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[7] cAMP then activates protein kinase A (PKA), leading to the phosphorylation of downstream targets that mediate increased cardiac contractility and heart rate.

α1-Adrenergic Receptor Signaling

The α1-adrenergic receptor, a Gq protein-coupled receptor, activates a different signaling cascade. Upon dopamine binding, the Gq protein activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This cascade ultimately results in smooth muscle contraction and vasoconstriction.

Experimental Protocols: Quantifying Receptor-Ligand Interactions

The determination of binding affinities (Ki values) is a cornerstone of pharmacological research. The radioligand binding assay is a standard method used for this purpose.

Competitive Radioligand Binding Assay

Objective: To determine the inhibition constant (Ki) of a non-labeled ligand (dopamine) for a specific receptor by measuring its ability to compete with a radiolabeled ligand for receptor binding.

Materials:

-

Receptor Source: Cell membranes expressing the adrenergic receptor subtype of interest (e.g., from transfected cell lines like HEK293 or CHO, or from tissue homogenates).

-

Radioligand: A high-affinity radiolabeled antagonist for the target receptor (e.g., [3H]Prazosin for α1, [3H]RX821002 for α2, [3H]Dihydroalprenolol for β receptors).

-

Competitor: Unlabeled dopamine hydrochloride at a range of concentrations.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled antagonist (e.g., phentolamine (B1677648) for α receptors, propranolol (B1214883) for β receptors).

-

Assay Buffer: A buffer solution to maintain pH and ionic strength (e.g., Tris-HCl with MgCl2).

-

Filtration Apparatus: A cell harvester and glass fiber filters.

-

Scintillation Counter: To measure radioactivity.

Methodology:

-

Membrane Preparation: Homogenize the cell or tissue source in a buffer and centrifuge to isolate the membrane fraction containing the receptors.

-

Assay Setup: In a multi-well plate, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled dopamine.

-

Incubation: Incubate the mixture to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis:

-

Determine the concentration of dopamine that inhibits 50% of the specific binding of the radioligand (IC50 value).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

The dose-dependent effects of dopamine hydrochloride on adrenergic receptors are a classic example of the intricate relationship between pharmacokinetics, receptor affinity, and physiological response. A thorough understanding of these principles, supported by quantitative data and a clear view of the underlying molecular mechanisms, is essential for the rational design and development of novel therapeutics that target the adrenergic system, as well as for the safe and effective clinical application of dopamine itself. This guide provides a foundational framework for researchers and drug development professionals to delve deeper into this complex and fascinating area of pharmacology.

References

- 1. Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dopamine effects at different doses | Time of Care [timeofcare.com]

- 3. Dopamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. DOPamine [handbook.bcehs.ca]

- 5. Interplay Among Catecholamine Systems: Dopamine Binds to a2-adrenergic Receptors in Birds and Mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparing the Rates of Dopamine Hemodynamic Effect Onset after Infusion through Peripheral Veins in Three Regions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Beta-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note and Protocol: HPLC-UV Method for In Vitro Quantification of Dopamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dopamine (B1211576) hydrochloride is a critical neurotransmitter and a widely used pharmaceutical agent in the treatment of conditions such as shock, low blood pressure, and Parkinson's disease.[1][2][3] Accurate and precise quantification of dopamine hydrochloride in various in vitro samples, including pharmaceutical formulations and biological matrices, is essential for quality control, formulation development, and pharmacokinetic studies. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a robust, reliable, and commonly employed analytical technique for this purpose.[1][4][5] This application note provides a detailed protocol for the quantification of dopamine hydrochloride using a validated HPLC-UV method, including experimental procedures, data presentation, and method validation in accordance with ICH guidelines.[2][6]

Principle of the Method

This method utilizes reversed-phase HPLC to separate dopamine hydrochloride from other components in the sample matrix. The separation is typically achieved on a C18 or C8 stationary phase with an acidic mobile phase.[1][2][4] The acidic mobile phase ensures that dopamine, a catecholamine, is in its protonated form, leading to good peak shape and retention. Quantification is performed by detecting the UV absorbance of dopamine at its maximum wavelength (λmax), which is approximately 280 nm.[1][4][7] The peak area of dopamine is directly proportional to its concentration in the sample, allowing for accurate quantification when compared against a standard curve.

Experimental Protocols

Materials and Reagents

-

Dopamine Hydrochloride reference standard (≥98.5% purity)

-

Potassium dihydrogen phosphate (B84403) (KH2PO4), analytical grade

-

Ortho-phosphoric acid (H3PO4), analytical grade

-

Acetonitrile (CH3CN), HPLC grade

-

Methanol (CH3OH), HPLC grade

-

Ultrapure water (18.2 MΩ·cm)

-

0.45 µm membrane filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following chromatographic conditions have been shown to be effective for dopamine hydrochloride analysis:

| Parameter | Condition 1 | Condition 2 |

| HPLC Column | C18, 250 x 4.6 mm, 5 µm | C8, 250 x 4.6 mm, 5 µm |

| Mobile Phase | 50 mM Potassium dihydrogen phosphate (pH 2.3) | 0.1% Ortho-phosphoric acid: Acetonitrile (70:30 v/v), pH 2.2 |

| Flow Rate | 1.0 mL/min | 0.5 mL/min |

| Detection Wavelength | 280 nm | 279 nm |

| Injection Volume | 20 µL | 20 µL |

| Column Temperature | 30°C | Ambient |

Note: These conditions can be optimized based on the specific HPLC system and column used.

Preparation of Standard Solutions

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of dopamine hydrochloride reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with ultrapure water. This solution should be stored at 4°C and protected from light.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock standard solution with ultrapure water to achieve concentrations within the desired linear range (e.g., 20-100 µg/mL or 8-42 µg/mL).[2][4]

Sample Preparation

The sample preparation method will vary depending on the matrix.

-

For Pharmaceutical Formulations (e.g., injectable solutions):

-

For In Vitro Biological Samples (e.g., cell culture media):

Method Validation

The analytical method should be validated according to ICH guidelines (Q2(R1)) to ensure its suitability for the intended purpose.[6] The key validation parameters are summarized below.

| Validation Parameter | Acceptance Criteria |

| Specificity | The peak for dopamine should be well-resolved from other components in the sample matrix. |

| Linearity | A linear relationship between concentration and peak area, with a correlation coefficient (r²) ≥ 0.999. |

| Accuracy | The percentage recovery should be within 98-102%. |

| Precision (Repeatability & Intermediate Precision) | The relative standard deviation (RSD) should be ≤ 2%. |

| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected but not necessarily quantified. |

| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. |

| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, flow rate). |

Data Presentation

Quantitative data from the analysis and method validation should be presented in clear and concise tables.

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria | Observed Value |

| Retention Time (min) | RSD ≤ 2% | |

| Peak Area | RSD ≤ 2% | |

| Tailing Factor | ≤ 2 | |

| Theoretical Plates | ≥ 2000 |

Table 2: Linearity Data

| Concentration (µg/mL) | Peak Area (n=6) |

| 20 | |

| 40 | |

| 60 | |

| 80 | |

| 100 | |

| Correlation Coefficient (r²) | |

| Regression Equation |

Table 3: Accuracy and Precision Data

| Concentration (µg/mL) | Recovery (%) | RSD (%) |

| Low QC | ||

| Mid QC | ||

| High QC |

Table 4: LOD and LOQ

| Parameter | Concentration (µg/mL) |

| LOD | |

| LOQ |

Visualizations

Caption: Experimental workflow for dopamine hydrochloride quantification.

Caption: Key parameters for HPLC method validation.

References

- 1. researchgate.net [researchgate.net]

- 2. pnrjournal.com [pnrjournal.com]

- 3. HPLC Method For Analysis Of Dopamine and Serotonin on Primesep 200 Column | SIELC Technologies [sielc.com]

- 4. researchgate.net [researchgate.net]

- 5. Eurasian Journal of Biological and Chemical Sciences » Submission » A Validated HPLC-UV Method for Determination of Dopamine HCl in Injectable Solutions [dergipark.org.tr]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. researchgate.net [researchgate.net]

Preparing Dopamine Hydrochloride Solutions for Cell Culture Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation and use of dopamine (B1211576) hydrochloride solutions in cell culture experiments. It addresses critical aspects such as solution stability, prevention of oxidation, and appropriate handling techniques to ensure reproducible and reliable experimental outcomes.

Introduction

Dopamine, a critical catecholamine neurotransmitter, is widely used in in vitro studies to investigate its role in neurological processes, receptor pharmacology, and drug development.[1][2][3] However, dopamine is highly susceptible to oxidation in aqueous solutions, particularly at physiological pH, leading to the formation of cytotoxic quinones and reactive oxygen species.[4][5][6][7][8] This instability can significantly impact experimental results, making proper solution preparation and handling paramount. These notes provide comprehensive guidance to mitigate these challenges.

Properties of Dopamine Hydrochloride

Dopamine is typically supplied as a hydrochloride salt (C₈H₁₁NO₂ · HCl), which is a more stable, water-soluble, white to off-white crystalline powder.[2][9]

Table 1: Physicochemical Properties of Dopamine Hydrochloride

| Property | Value | Reference |

| Molecular Weight | 189.64 g/mol | [3] |

| Solubility (Water) | ≥ 24.9 mg/mL | [1] |

| Solubility (DMSO) | ≥ 9.48 mg/mL | [1] |

| Solubility (Ethanol) | ≥ 3.16 mg/mL (with sonication) | [1] |

| pH of 1 g in 50 mL water | 4.0 - 5.5 | [10] |